molecular formula C25H26N2O4 B2467750 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide CAS No. 898456-70-7

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2467750
CAS No.: 898456-70-7
M. Wt: 418.493
InChI Key: DFRLTGKXDKZXPN-UHFFFAOYSA-N
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Description

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C25H26N2O4 and its molecular weight is 418.493. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties in Inclusion Compounds

Research has shown that amide-containing isoquinoline derivatives exhibit unique structural aspects when interacting with various compounds. For instance, certain isoquinoline derivatives form gels upon treatment with mineral acids, while others form crystalline salts. These structural transformations highlight the potential of such compounds in forming host-guest complexes with enhanced fluorescence emissions, offering insights into their applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activity and Structure-Activity Relationships

Isoquinoline derivatives have also been studied for their antimalarial properties. A series of compounds synthesized from substituted phenyl analogues demonstrated increasing antimalarial potency against Plasmodium berghei in mice. These studies provide a foundation for further exploration of isoquinoline derivatives in the development of new antimalarial agents (Werbel et al., 1986).

Synthetic Methodologies for Isoquinolin-1-ylidene Acetamides

Innovative synthetic methodologies have been developed for the creation of isoquinolin-1-ylidene acetamides, highlighting the versatility and potential of these compounds in chemical synthesis. Such methodologies pave the way for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Kobayashi et al., 2007).

Broad-Spectrum Antifungal Agents

Isoquinoline derivatives have shown promise as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. This highlights their potential in addressing the need for new antifungal therapies in the face of rising resistance to existing treatments (Bardiot et al., 2015).

Antibacterial Activity of Quinoline Derivatives

The antibacterial activity of quinoline derivatives has been investigated, demonstrating their effectiveness against certain strains of bacteria. This research contributes to the ongoing search for new antibacterial agents to combat antibiotic resistance (Le, Pham, & Nguyen, 2018).

Potential Therapeutic Applications

Research into novel anilidoquinoline derivatives has shown significant therapeutic potential, particularly in treating conditions like Japanese encephalitis. These compounds exhibit antiviral and antiapoptotic effects, suggesting their utility in developing treatments for viral infections (Ghosh et al., 2008).

Synthesis and Pharmacological Activities

Further studies have focused on the synthesis of various quinazolinone analogues and their pharmacological activities, including antitumor and antifungal properties. This research underscores the potential of isoquinoline derivatives in the development of new therapeutic agents for treating a wide range of diseases (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-18-6-8-19(9-7-18)13-26-25(29)17-31-24-16-30-22(12-23(24)28)15-27-11-10-20-4-2-3-5-21(20)14-27/h2-9,12,16H,10-11,13-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRLTGKXDKZXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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